molecular formula C16H21NO4S2 B2777056 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one CAS No. 1351631-50-9

3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one

Cat. No.: B2777056
CAS No.: 1351631-50-9
M. Wt: 355.47
InChI Key: ADTGENQDUNIONP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.47. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c18-15(6-13-23(19,20)14-4-2-1-3-5-14)17-9-7-16(8-10-17)21-11-12-22-16/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGENQDUNIONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a member of the spirocyclic compound family, characterized by its unique bicyclic structure that includes both an oxa and thia moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H17NO3S2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3\text{S}_2

Physical Properties

PropertyValue
Molecular Weight293.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing a benzenesulfonyl group exhibit significant antimicrobial properties. A study examining various benzenesulfonamide derivatives found that they possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with bacterial folic acid synthesis, a pathway critical for bacterial growth and survival.

Cardiovascular Effects

A recent investigation into the cardiovascular effects of benzenesulfonamide derivatives highlighted their potential to modulate perfusion pressure and coronary resistance. The study utilized an experimental design to evaluate the impact of these compounds on isolated rat hearts:

GroupCompoundDoseEffect on Perfusion Pressure
IControl (Krebs solution only)-Baseline
IIBenzenesulfonamide0.001 nMIncreased
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nMDecreased
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nMNo significant change
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nMDecreased

The results indicated that Compound 4 significantly reduced perfusion pressure compared to controls, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .

The biological activity of the compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have suggested that the compound interacts with calcium channels, which are crucial for regulating vascular tone and heart contractility.

Study on Calcium Channel Inhibition

A theoretical-experimental study explored the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The results demonstrated that certain derivatives could effectively bind to calcium channel proteins, leading to decreased intracellular calcium levels and subsequent vasodilation.

Pharmacokinetic Studies

Pharmacokinetic parameters were evaluated using computational models, revealing insights into absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings suggested favorable pharmacokinetic profiles for several derivatives, indicating their potential for further development as therapeutic agents.

Q & A

Q. Experimental Validation :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates.
  • Cryo-EM : Resolve target-compound complexes at near-atomic resolution .

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